N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19762506
InChI: InChI=1S/C33H35N3O7/c1-21-19-36(32(39)35-31(21)34-22(2)37)30-18-28(38)29(43-30)20-42-33(23-8-6-5-7-9-23,24-10-14-26(40-3)15-11-24)25-12-16-27(41-4)17-13-25/h5-17,19,28-30,38H,18,20H2,1-4H3,(H,34,35,37,39)/t28-,29+,30+/m0/s1
SMILES:
Molecular Formula: C33H35N3O7
Molecular Weight: 585.6 g/mol

N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine

CAS No.:

Cat. No.: VC19762506

Molecular Formula: C33H35N3O7

Molecular Weight: 585.6 g/mol

* For research use only. Not for human or veterinary use.

N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine -

Specification

Molecular Formula C33H35N3O7
Molecular Weight 585.6 g/mol
IUPAC Name N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide
Standard InChI InChI=1S/C33H35N3O7/c1-21-19-36(32(39)35-31(21)34-22(2)37)30-18-28(38)29(43-30)20-42-33(23-8-6-5-7-9-23,24-10-14-26(40-3)15-11-24)25-12-16-27(41-4)17-13-25/h5-17,19,28-30,38H,18,20H2,1-4H3,(H,34,35,37,39)/t28-,29+,30+/m0/s1
Standard InChI Key NBCAOPOVLYCMEG-FRXPANAUSA-N
Isomeric SMILES CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Canonical SMILES CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Introduction

Chemical Structure and Physicochemical Properties

N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine belongs to the class of modified nucleosides engineered for oligonucleotide therapeutics. Its structure integrates three key modifications: (1) an N4-acetyl group shielding the cytidine’s exocyclic amine, (2) a 2'-deoxyribose sugar enabling DNA incorporation, and (3) a 5'-O-DMT group protecting the hydroxyl during solid-phase synthesis . The 5-methyl substitution on cytidine further enhances base-pairing stability and resistance to enzymatic degradation .

The compound’s molecular weight (785.865 g/mol) and phosphoramidite form make it ideal for automated synthesis. The DMT group, with a strong UV absorbance at 498 nm, facilitates real-time monitoring of coupling efficiency. A comparative analysis of its structural features against unmodified nucleosides reveals enhanced nuclease resistance and duplex stability, critical for in vivo applications .

PropertyValueSignificance
Molecular FormulaC42H52N5O8P\text{C}_{42}\text{H}_{52}\text{N}_{5}\text{O}_{8}\text{P}Indicates complexity and functional group diversity
Molecular Weight785.865 g/mol Ensures compatibility with mass spectrometry-based quality control
Protective GroupsDMT (5'-O), Acetyl (N4)Prevents undesired side reactions during oligonucleotide assembly
SolubilityOrganic solvents (e.g., THF)Facilitates use in phosphoramidite-based synthesis protocols

Synthesis and Scalable Manufacturing

The synthesis of N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine draws from methodologies developed for analogous nucleosides, such as 2'-O-AECM-modified 5-methyluridine (AECM-MeU) and 5-methylcytidine (AECM-MeC) . Key steps include:

Protection and Functionalization

  • Silyl Protection: Initial protection of 3'- and 5'-hydroxyls using a tetraisopropyldisiloxane (TIPS) group enhances regioselectivity during subsequent alkylation .

  • N4-Acetylation: The exocyclic amine of 5-methylcytidine is acetylated to prevent side reactions and improve solubility in organic solvents. This step parallels the N3-pivaloyloxymethyl (Pom) protection used in AECM-MeU synthesis .

  • 2'-O-Alkylation: Phase transfer catalysis (PTC) in a heptane/DCM mixture enables efficient 2'-O-alkylation while minimizing byproducts. For example, K3_3PO4_4 and tetrabutylammonium bromide (TBABr) catalyze the reaction at 50°C, achieving >90% conversion .

Deprotection and Phosphoramidite Formation

  • DMT Introduction: The 5'-hydroxyl is protected with a dimethoxytrityl group under mild acidic conditions, yielding a UV-detectable intermediate .

  • Silyl Removal: Treatment with tetrabutylammonium fluoride (TBAF) cleaves the TIPS group, exposing the 3'-hydroxyl for phosphoramidite activation .

  • Phosphitylation: Reaction with 2-cyanoethyl-N,N-diisopropylphosphoramidochloridite in tetrahydrofuran (THF) produces the final phosphoramidite, purified via chromatography to >95% purity .

Table 2: Optimization of 2'-O-Alkylation via Phase Transfer Catalysis

ConditionSolvent SystemBaseCatalystConversion (%)
1.5 equiv. Pom-ClHeptane/DCM (4:1)K3_3PO4_4TBABr93
2.0 equiv. Pom-ClDMFK2_2CO3_3Oct4_4NBr32
1.5 equiv. Pom-ClMeCNK3_3PO4_4TBABr50

Applications in Oligonucleotide Therapeutics

Solid-Phase Oligonucleotide Synthesis

As a phosphoramidite, N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine is integral to automated DNA/RNA synthesizers. Its DMT group enables stepwise elongation, while the acetyl protection prevents side reactions during coupling . Post-synthesis, the acetyl group is removed via ammonolysis, restoring the native cytidine structure.

Comparative Analysis with Related Nucleosides

While N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine lacks direct analogs in published literature, its design principles align with trends in oligonucleotide medicinal chemistry:

  • Versus 2'-O-Methoxyethyl (MOE) Modifications: The acetyl group offers comparable nuclease resistance but without the steric bulk that can impede target binding .

  • Versus 5-Methyl-2'-Deoxycytidine: The DMT and acetyl protections enable seamless integration into automated synthesis, unlike unprotected variants requiring post-synthetic modifications .

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